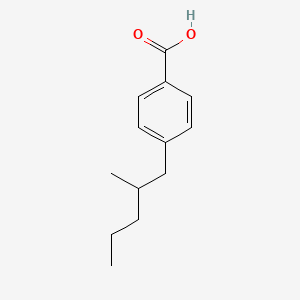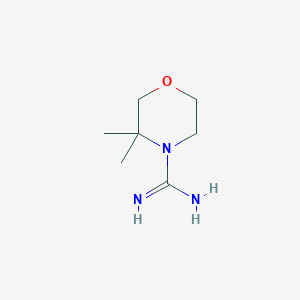
2-Indolinone, 3-(3-dimethylaminopropyl)-1-methyl-3-phenyl-, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Indolinone, 3-(3-dimethylaminopropyl)-1-methyl-3-phenyl-, hydrochloride is a chemical compound that belongs to the class of indolinone derivatives. These compounds are known for their diverse biological activities, including their role as kinase inhibitors. This particular compound has shown promise in various scientific research applications, particularly in the field of medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Indolinone, 3-(3-dimethylaminopropyl)-1-methyl-3-phenyl-, hydrochloride typically involves the reaction of indolinone derivatives with appropriate alkylating agents. One common method involves the alkylation of 2-indolinone with 3-dimethylaminopropyl chloride in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
2-Indolinone, 3-(3-dimethylaminopropyl)-1-methyl-3-phenyl-, hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the dimethylamino group can be replaced with other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces alcohols .
Scientific Research Applications
2-Indolinone, 3-(3-dimethylaminopropyl)-1-methyl-3-phenyl-, hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its role in modulating biological pathways, particularly those involving protein kinases.
Medicine: Explored as a potential therapeutic agent for treating diseases such as cancer due to its kinase inhibitory activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of protein kinases. It binds to the ATP-binding site of kinases, preventing the phosphorylation of target proteins. This inhibition disrupts various signaling pathways involved in cell proliferation, survival, and angiogenesis, making it a potential candidate for anti-cancer therapies .
Comparison with Similar Compounds
Similar Compounds
3-(4,5,6,7-Tetrahydroindol-2-ylmethylidene)-2-indolinone: Another indolinone derivative with kinase inhibitory activity.
3-(4’-dimethylaminobenzylidenyl)-2-indolinone: Known for its role in treating diseases related to abnormal kinase activity.
Uniqueness
2-Indolinone, 3-(3-dimethylaminopropyl)-1-methyl-3-phenyl-, hydrochloride is unique due to its specific structural modifications that enhance its binding affinity and selectivity for certain kinases. This makes it a valuable tool in both research and potential therapeutic applications .
Properties
CAS No. |
10565-90-9 |
|---|---|
Molecular Formula |
C20H25ClN2O |
Molecular Weight |
344.9 g/mol |
IUPAC Name |
dimethyl-[3-(1-methyl-2-oxo-3-phenylindol-3-yl)propyl]azanium;chloride |
InChI |
InChI=1S/C20H24N2O.ClH/c1-21(2)15-9-14-20(16-10-5-4-6-11-16)17-12-7-8-13-18(17)22(3)19(20)23;/h4-8,10-13H,9,14-15H2,1-3H3;1H |
InChI Key |
UOASDROHTULFOT-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C(C1=O)(CCC[NH+](C)C)C3=CC=CC=C3.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


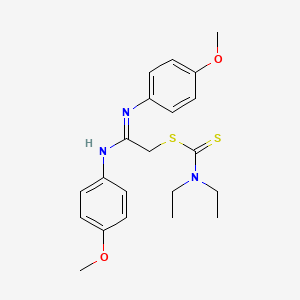
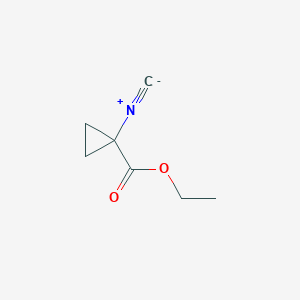
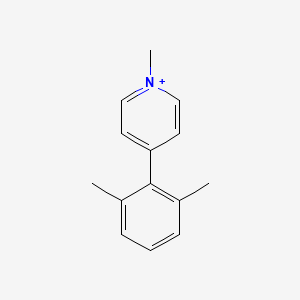
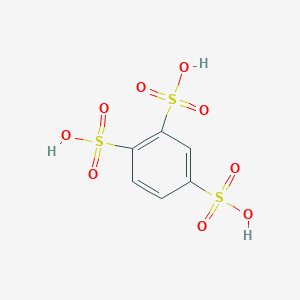
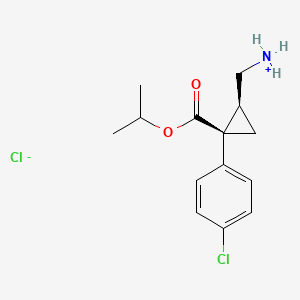
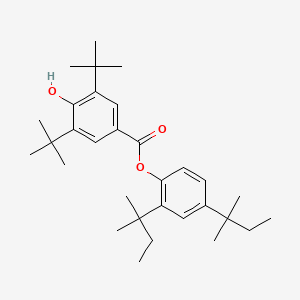
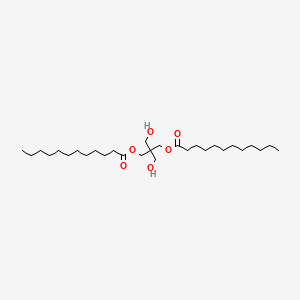
![Carbamic acid, [4-(dimethylamino)phenyl]-, ethyl ester](/img/structure/B13746393.png)
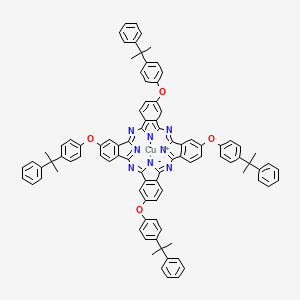
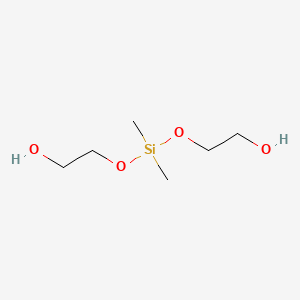
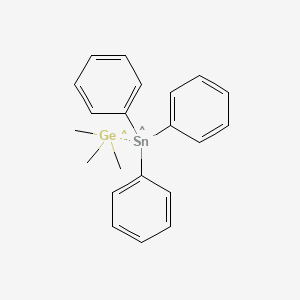
![Ethyl 2-[benzenesulfonyl-[2-(3-methoxyphenyl)ethyl]amino]acetate](/img/structure/B13746416.png)
